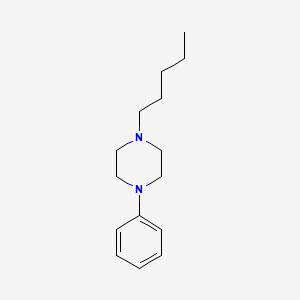![molecular formula C59H124N2O3Si B14324136 N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine CAS No. 105923-20-4](/img/structure/B14324136.png)
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine is a complex organosilicon compound. It is characterized by the presence of a silyl group attached to a propyl chain, which is further connected to an ethane-1,2-diamine moiety. This compound is notable for its unique structural features, which include long octadecyloxy chains, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine typically involves the reaction of tris(octadecyloxy)silane with 3-chloropropylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as distillation or chromatography, are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The silyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce amine-functionalized silanes.
Scientific Research Applications
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and functionalized silanes.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The long octadecyloxy chains enhance its ability to penetrate cell membranes, facilitating its action at the molecular level. The silyl group can form covalent bonds with target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Trimethoxysilyl)propyl)ethylenediamine: Similar structure but with methoxy groups instead of octadecyloxy chains.
N-(3-(Triethoxysilyl)propyl)ethylenediamine: Contains ethoxy groups, offering different solubility and reactivity profiles.
Uniqueness
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine is unique due to its long octadecyloxy chains, which impart distinct hydrophobic properties and enhance its potential for applications in various fields. Its ability to form stable complexes with a wide range of molecules sets it apart from other similar compounds.
Properties
CAS No. |
105923-20-4 |
|---|---|
Molecular Formula |
C59H124N2O3Si |
Molecular Weight |
937.7 g/mol |
IUPAC Name |
N'-(3-trioctadecoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C59H124N2O3Si/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56-62-65(59-52-54-61-55-53-60,63-57-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)64-58-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h61H,4-60H2,1-3H3 |
InChI Key |
QJUNOLLKQQRLKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO[Si](CCCNCCN)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)

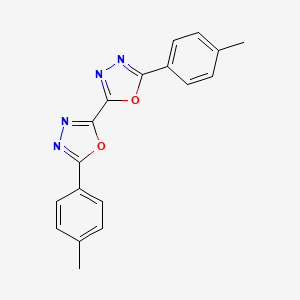
![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)
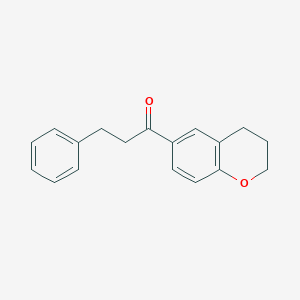
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
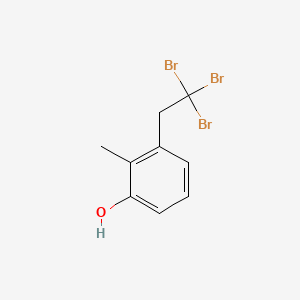
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
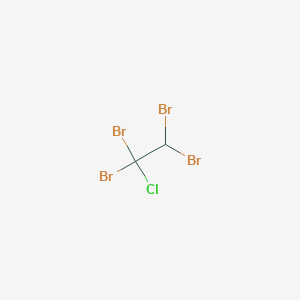
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)
